molecular formula C19H16N2O2 B5742603 N-[2-(acetylamino)phenyl]-1-naphthamide

N-[2-(acetylamino)phenyl]-1-naphthamide

Cat. No.: B5742603
M. Wt: 304.3 g/mol
InChI Key: ILNNEJNTUQLSKS-UHFFFAOYSA-N
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Description

N-[2-(Acetylamino)phenyl]-1-naphthamide is an aromatic amide compound characterized by a naphthalene carboxamide backbone substituted with an acetylamino phenyl group at the ortho position. Its structure includes a planar naphthamide moiety and a flexible acetylamino side chain, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-(2-acetamidophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)20-17-11-4-5-12-18(17)21-19(23)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNNEJNTUQLSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Notable Properties/Applications
N-[2-(Acetylamino)phenyl]-1-naphthamide ~C₁₉H₁₇N₂O₂ ~303.35 1-naphthamide, 2-acetylamino phenyl Potential ligand for metal complexes
1-Acetamino-7-naphthol (CAS 6470-18-4) C₁₂H₁₁NO₂ 201.22 7-hydroxyl, 1-acetamido Intermediate in dye synthesis
N-(1-Naphthyl)-2-phenylacetamide (73548-14-8) C₁₈H₁₅NO 261.32 1-naphthyl, 2-phenyl Organic synthesis precursor
2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide C₁₉H₁₆FNO₂ 309.33 2-ethoxy, 2-fluorophenyl Solubility modifier (hypothetical)
2-Mercapto-N-phenylacetamide (4822-44-0) C₈H₉NOS 167.23 2-mercapto, phenyl Thiol-mediated reactivity

Research Findings and Trends

  • Heterocyclic Synthesis: N-(substituted phenyl)acetamides are pivotal in constructing indoles and quinolones via cyclization (Wen et al., 2006) .
  • Coordination Chemistry : Amide ligands form octahedral complexes with Cu(II) and Ni(II), relevant to catalysis (Yine et al., 2004) .
  • Thermal Stability : Compounds with naphthyl groups (e.g., 73548-14-8) exhibit higher melting points (>200°C) due to rigid aromatic frameworks .

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